t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a hydroxymethyl group attached to a pyrrolidine ring. It is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using reagents like cyanogen bromide or sodium cyanide.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added via a hydroxymethylation reaction using formaldehyde or other suitable reagents.
Protection with t-Butyl Group: The tert-butyl group is introduced through a protection reaction using tert-butyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve sustainable and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The cyano group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
t-Butyl(3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the cyano group.
t-Butyl(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but has a hydroxyl group instead of a cyano group
Uniqueness
t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the cyano and hydroxymethyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHTUPLABYFOKC-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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